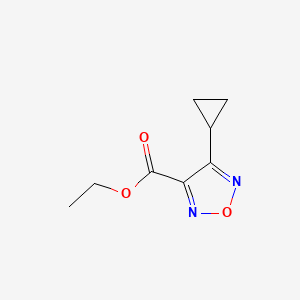
(S)-thiazolidine-4-carboxylic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-thiazolidine-4-carboxylic acid amide is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-thiazolidine-4-carboxylic acid amide typically involves the reaction of thiazolidine-4-carboxylic acid with an amine. One common method is the use of acid-amine coupling reactions. For instance, the carboxylic acid group of thiazolidine-4-carboxylic acid can be activated using reagents like carbodiimides, benzotriazole, or uronium salts, followed by the addition of an amine to form the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar acid-amine coupling reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-thiazolidine-4-carboxylic acid amide can undergo various chemical reactions, including:
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Thiazolidine-4-carboxylic acid and an amine.
Reduction: The corresponding amine.
Substitution: Depending on the nucleophile used, different substituted thiazolidine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
(S)-thiazolidine-4-carboxylic acid amide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-thiazolidine-4-carboxylic acid amide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. This interaction can modulate the activity of the enzyme, leading to various biological effects . The exact pathways involved depend on the specific enzyme and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups.
Thiazolidine-4-carboxylic acid: The parent compound without the amide group.
Thiazolidine-2-carboxylic acid: A positional isomer with the carboxylic acid group at a different position.
Uniqueness
(S)-thiazolidine-4-carboxylic acid amide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in drug development and biochemical research .
Eigenschaften
CAS-Nummer |
62374-65-6 |
|---|---|
Molekularformel |
C4H8N2OS |
Molekulargewicht |
132.19 g/mol |
IUPAC-Name |
(4S)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7)/t3-/m1/s1 |
InChI-Schlüssel |
AIOMGEMZFLRFJE-GSVOUGTGSA-N |
Isomerische SMILES |
C1[C@@H](NCS1)C(=O)N |
Kanonische SMILES |
C1C(NCS1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)


![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)


![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)


![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)



